

What are the chemical properties of 4-Bromo-2,3-difluoroaniline?

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Compound of Interest

Compound Name: 4-Bromo-2,3-difluoroaniline

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An In-depth Technical Guide to the Chemical Properties of **4-Bromo-2,3-difluoroaniline**

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2,3-difluoroaniline is a halogenated aromatic amine that serves as a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring a bromine atom and two fluorine atoms on the aniline core, imparts specific reactivity and electronic properties that are highly valued in the development of complex molecules. This guide provides a comprehensive overview of the chemical properties, spectroscopic data, reactivity, and applications of **4-Bromo-2,3-difluoroaniline**, with a focus on its utility in pharmaceutical and material science research.

Chemical and Physical Properties

4-Bromo-2,3-difluoroaniline is a solid compound under standard conditions. The presence of fluorine atoms significantly influences its physical and chemical properties, such as acidity, lipophilicity, and metabolic stability, making it an attractive intermediate for drug discovery.[\[1\]](#)

Table 1: Physicochemical Properties of **4-Bromo-2,3-difluoroaniline**

Property	Value	Reference(s)
IUPAC Name	4-bromo-2,3-difluoroaniline	[2]
Synonyms	4-bromo-2,3-difluorobenzenamine	[2]
CAS Number	112279-72-8	[2] [3]
Molecular Formula	C ₆ H ₄ BrF ₂ N	[2] [3]
Molecular Weight	208.00 g/mol	[2] [3]
Appearance	Solid	
Boiling Point	215.1 ± 35.0 °C at 760 mmHg	[3]
Density	1.8 ± 0.1 g/cm ³	[3]
Flash Point	83.9 ± 25.9 °C	[3]
InChI	InChI=1S/C6H4BrF2N/c7-3-1-2-4(10)6(9)5(3)8/h1-2H,10H2	[2]
InChIKey	UEVLRVBHLWKNEN-UHFFFAOYSA-N	[2]
SMILES	C1=CC(=C(C(=C1N)F)F)Br	[2]

Spectroscopic Data

While specific experimental spectra for **4-Bromo-2,3-difluoroaniline** are not widely published, the expected spectroscopic characteristics can be inferred from its structure:

- ¹H NMR: The proton NMR spectrum would be expected to show signals in the aromatic region corresponding to the two protons on the benzene ring. The amino group (NH₂) would likely appear as a broad singlet.
- ¹³C NMR: The carbon NMR spectrum would display six distinct signals for the aromatic carbons, with their chemical shifts influenced by the bromine, fluorine, and amino substituents. Carbon-fluorine coupling would be observable.

- ^{19}F NMR: The fluorine NMR would show two distinct signals for the two non-equivalent fluorine atoms, with coupling to each other and to adjacent protons.
- IR Spectroscopy: The infrared spectrum would feature characteristic absorption bands for N-H stretching of the primary amine (around $3300\text{-}3500\text{ cm}^{-1}$), C-N stretching, and C-F stretching, as well as aromatic C-H and C=C vibrations.
- Mass Spectrometry: The mass spectrum would show a molecular ion peak (M^+) and an $\text{M}+2$ peak of nearly equal intensity, which is characteristic of a monobrominated compound.

Reactivity and Chemical Behavior

The chemical reactivity of **4-Bromo-2,3-difluoroaniline** is dictated by its three key functional groups: the amino group, the bromine atom, and the difluorinated aromatic ring.

- Amino Group: The primary amine is nucleophilic and can undergo standard reactions such as acylation, alkylation, and diazotization to form diazonium salts, which are versatile intermediates for introducing a wide range of functional groups.
- Bromine Atom: The bromine atom at the para-position is a key reactive site for palladium-catalyzed cross-coupling reactions.^[4] This enables the formation of carbon-carbon (e.g., Suzuki, Heck, Sonogashira couplings) and carbon-heteroatom (e.g., Buchwald-Hartwig amination) bonds, allowing for the construction of complex molecular architectures.^{[4][5]}
- Difluorinated Ring: The two ortho-fluorine atoms are strong electron-withdrawing groups. They modulate the electronic properties of the aromatic ring, influencing its reactivity and the pK_a of the anilinic proton.^[4] This fluorination is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity of drug candidates.^[1]

Caption: Structure-Reactivity relationships of **4-Bromo-2,3-difluoroaniline**.

Applications in Research and Development

Halogenated anilines are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals.^[6] **4-Bromo-2,3-difluoroaniline**, in particular, is a valuable precursor for creating novel compounds with specific biological activities.

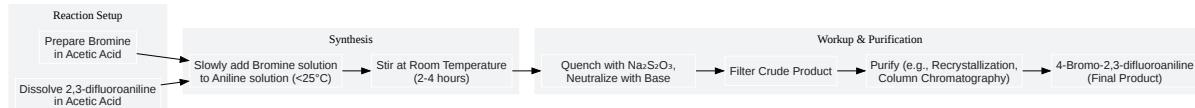
- Pharmaceuticals: It serves as a starting material for kinase inhibitors used in targeted cancer therapies and for developing molecules with enhanced pharmacokinetic profiles.[1][4] The difluoro-substitution pattern is often exploited to improve drug efficacy and metabolic stability.
- Material Science: The electronic properties conferred by the fluorine atoms make this compound and its derivatives suitable for designing advanced materials like organic semiconductors, solar cells, and organic light-emitting diodes (OLEDs).[4][7]

Experimental Protocols

While a specific, peer-reviewed synthesis protocol for **4-Bromo-2,3-difluoroaniline** was not found in the provided search results, a general and plausible experimental workflow can be derived from the synthesis of structurally similar compounds, such as 4-Bromo-2,6-difluoroaniline.[8][9] The most direct method involves the electrophilic bromination of 2,3-difluoroaniline.

General Protocol: Synthesis of **4-Bromo-2,3-difluoroaniline** via Bromination

- Dissolution: Dissolve 2,3-difluoroaniline in a suitable solvent, such as glacial acetic acid.
- Bromination: Slowly add a solution of bromine in the same solvent to the stirred aniline solution. The temperature should be controlled, typically kept below 25°C, to manage the exothermic reaction and minimize side-product formation.[8]
- Reaction Monitoring: Stir the mixture at room temperature for a designated period (e.g., 2-4 hours) until the reaction is complete, which can be monitored by techniques like TLC or GC-MS.[8]
- Workup: Quench the reaction by adding an aqueous solution of a reducing agent like sodium thiosulfate to neutralize excess bromine. Subsequently, add a base (e.g., sodium acetate or sodium carbonate) to neutralize the acid and precipitate the product.[8][9]
- Isolation and Purification: Isolate the crude product by filtration. For purification, dissolve the solid in an organic solvent (e.g., diethyl ether or dichloromethane), wash the organic phase with water and brine, and then dry it over an anhydrous salt (e.g., MgSO₄).[8][9] Remove the solvent under reduced pressure. Further purification can be achieved by recrystallization or steam distillation to yield the final product.[8]



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Caption: General experimental workflow for the synthesis of **4-Bromo-2,3-difluoroaniline**.

Safety and Handling

4-Bromo-2,3-difluoroaniline is classified as a hazardous substance. Appropriate safety precautions must be taken during its handling and storage.

Table 2: GHS Hazard Information for **4-Bromo-2,3-difluoroaniline**

Hazard Class	GHS Statement
Acute Toxicity, Oral	H302: Harmful if swallowed
Acute Toxicity, Dermal	H312: Harmful in contact with skin
Skin Corrosion/Irritation	H315: Causes skin irritation
Eye Damage/Irritation	H319: Causes serious eye irritation
Acute Toxicity, Inhalation	H332: Harmful if inhaled

(Data sourced from aggregated GHS information provided by suppliers.)[\[2\]](#)

Handling Recommendations:

- Use in a well-ventilated area or under a fume hood.

- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
- Avoid breathing dust, fumes, or vapors.
- Wash hands thoroughly after handling.

Storage:

- Store in a tightly closed container in a cool, dry, and well-ventilated place.
- It is classified as a combustible solid.

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